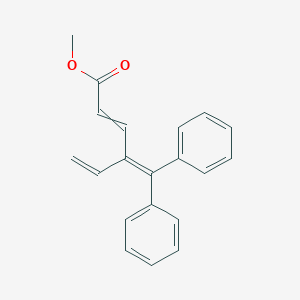
Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(二苯基亚甲基)己-2,5-二烯酸甲酯是一种有机化合物,其结构复杂,包含共轭二烯体系和二苯基亚甲基基团。
准备方法
合成路线和反应条件
4-(二苯基亚甲基)己-2,5-二烯酸甲酯的合成通常涉及在酸性条件下将山梨酸甲酯与苯甲醛反应。该反应通过缩合机制进行,以高产率形成所需产物。反应条件通常包括使用强酸催化剂,例如硫酸,并且反应在升高的温度下进行以促进产物的形成。
工业生产方法
4-(二苯基亚甲基)己-2,5-二烯酸甲酯的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用大型反应器和连续流动系统以确保一致的产品质量和产量。反应条件经过精心控制,以优化生产过程并最大限度地减少副产物的形成。
化学反应分析
反应类型
4-(二苯基亚甲基)己-2,5-二烯酸甲酯会经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的环氧化物或其他含氧衍生物。
还原: 还原反应可以将该化合物转化为饱和衍生物。
取代: 该化合物可以进行取代反应,特别是在苯环上,导致形成各种取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应通常涉及在酸性或碱性条件下使用卤化剂或亲电试剂。
主要形成的产物
从这些反应中形成的主要产物包括环氧化物、醇和各种取代衍生物,具体取决于所使用的特定反应条件和试剂。
科学研究应用
4-(二苯基亚甲基)己-2,5-二烯酸甲酯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块,以及在各种有机反应中作为试剂。
生物学: 研究该化合物潜在的生物活性,包括它与酶和其他生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括将其用作药物开发的前体。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和涂料。
作用机制
4-(二苯基亚甲基)己-2,5-二烯酸甲酯的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物的共轭二烯体系使其能够参与各种化学反应,包括环加成反应和重排反应。这些相互作用可能导致形成具有独特性质和潜在生物活性的新化学实体。
相似化合物的比较
类似化合物
Gomberg 二聚体: 这种化合物具有类似的结构,具有二苯基亚甲基基团,并且以其稳定性和独特的化学性质而闻名.
N-(4-{双[4-(二甲基氨基)苯基]亚甲基}环己-2,5-二烯-1-亚基)-N-甲基苯甲胺氯化物: 另一种具有类似共轭二烯体系和苯基基团的化合物.
属性
CAS 编号 |
698389-87-6 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
methyl 4-benzhydrylidenehexa-2,5-dienoate |
InChI |
InChI=1S/C20H18O2/c1-3-16(14-15-19(21)22-2)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-15H,1H2,2H3 |
InChI 键 |
OKVPHLXTYZSBPE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















